molecular formula C9H10BrClO B8553756 2-(3-(Bromomethyl)-5-chlorophenyl)ethanol

2-(3-(Bromomethyl)-5-chlorophenyl)ethanol

Cat. No. B8553756
M. Wt: 249.53 g/mol
InChI Key: ITYALQLRSSXDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Bromomethyl)-5-chlorophenyl)ethanol is a useful research compound. Its molecular formula is C9H10BrClO and its molecular weight is 249.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Bromomethyl)-5-chlorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Bromomethyl)-5-chlorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-(Bromomethyl)-5-chlorophenyl)ethanol

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

2-[3-(bromomethyl)-5-chlorophenyl]ethanol

InChI

InChI=1S/C9H10BrClO/c10-6-8-3-7(1-2-12)4-9(11)5-8/h3-5,12H,1-2,6H2

InChI Key

ITYALQLRSSXDQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1CBr)Cl)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of borane dimethyl sulfide complex (2M in THF, 2.8 mL) was added portionwise over 5 minutes to a solution of 2-(3-(bromomethyl)-5-chlorophenyl)acetic acid [Aromatic Intermediate 8, step a] (0.73 g) in dry THF (10 mL) at room temperature. The resulting effervescing solution was stirred for 1 hour, then cooled in ice-water and quenched by the portionwise addition of methanol (3 mL) over 5 minutes. The solution was stirred at room temperature for a further 20 minutes and then concentrated in vacuo. The residue was purified by flash chromatography on silica eluted with 25% ethyl acetate in isohexane to afford the crude subtitled compound as a white solid. Yield 0.46 g.
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2.8 mL
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Intermediate 8
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10 mL
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ice water
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Synthesis routes and methods II

Procedure details

A solution of borane-methyl sulfide complex (2 M in THF, 2.8 mL) was added portionwise over 5 minutes to a solution of 2-(3-(bromomethyl)-5-chlorophenyl)acetic acid (example 52, step a) (0.73 g) in dry THF (10 mL) at room temperature. The resulting effervescing solution was stirred for 1 hour, then cooled in ice-water and quenched by the portionwise addition of methanol (3 mL) over 5 minutes. The solution was stirred at room temperature for a further 20 minutes and then concentrated in vacuo. The residue was purified by flash chromatography on silica eluted with 25% ethyl acetate in isohexane to afford the crude subtitled compound as a white solid. Yield 0.46 g.
Quantity
2.8 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
10 mL
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solvent
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[Compound]
Name
ice water
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0 (± 1) mol
Type
solvent
Reaction Step Two

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